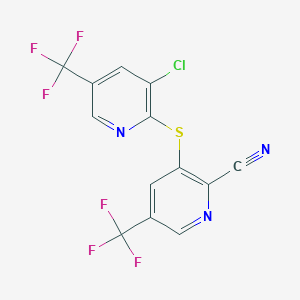

3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-5-(trifluoromethyl)picolinonitrile

Übersicht

Beschreibung

3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-5-(trifluoromethyl)picolinonitrile is a useful research compound. Its molecular formula is C13H4ClF6N3S and its molecular weight is 383.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The compound is a derivative of pyridine, which is known to interact with various biological targets .

Mode of Action

A method for c3-selective c–h tri- and difluoromethylthiolation of pyridines has been reported . This method relies on borane-catalyzed pyridine hydroboration for generation of nucleophilic dihydropyridines; these intermediates react with trifluoromethylthio and difluoromethylthio electrophiles to form functionalized dihydropyridines .

Biochemical Pathways

The method mentioned above can be used for late-stage functionalization of pyridine drugs for the generation of new drug candidates , suggesting that it may affect a variety of biochemical pathways depending on the specific drug it is incorporated into.

Result of Action

The ability to selectively functionalize pyridines suggests that it could potentially alter the activity of pyridine-containing drugs .

Biologische Aktivität

3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-5-(trifluoromethyl)picolinonitrile is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, synthesis, and relevant case studies.

- Molecular Formula : C11H5ClF6N3S

- Molecular Weight : 353.68 g/mol

- CAS Number : 338775-63-6

Antibacterial and Antifungal Properties

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit enhanced antibacterial and antifungal activities. For instance, a related compound demonstrated significant minimum inhibitory concentrations (MICs) against various pathogens, including Escherichia coli and Candida albicans . The presence of the trifluoromethyl group is believed to enhance the lipophilicity and electronic properties of the molecule, contributing to its biological efficacy.

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against several human cancer cell lines. Notably, compounds with similar structures have shown IC50 values that surpass those of established chemotherapeutics like Doxorubicin, indicating promising anticancer activity . Specific findings include:

- Cell Lines Tested : A549 (lung), HCT116 (colon), and HePG2 (liver).

- IC50 Values : Some derivatives exhibited IC50 values as low as 17.8 μM against HCT116 cells .

The mechanism by which this compound exerts its biological effects may involve the modulation of key signaling pathways associated with cancer cell proliferation and survival. For instance, down-regulation of genes such as EGFR and KRAS in treated cells suggests interference with growth factor signaling pathways . Additionally, molecular docking studies have revealed potential interactions with critical proteins involved in cellular metabolism and growth regulation.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available pyridine derivatives. The incorporation of trifluoromethyl groups is achieved through electrophilic fluorination techniques, which enhance the compound's biological profile .

Case Studies

- Study on Antibacterial Activity :

- Anticancer Efficacy Evaluation :

Eigenschaften

IUPAC Name |

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H4ClF6N3S/c14-8-1-6(12(15,16)17)5-23-11(8)24-10-2-7(13(18,19)20)4-22-9(10)3-21/h1-2,4-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRNUWFXCKVJUPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1SC2=C(C=C(C=N2)C(F)(F)F)Cl)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H4ClF6N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.